molecular formula C131H229N39O31 B549807 Melittin CAS No. 20449-79-0

Melittin

Cat. No.: B549807
CAS No.: 20449-79-0
M. Wt: 2846.5 g/mol
InChI Key: VDXZNPDIRNWWCW-JFTDCZMZSA-N
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Description

Melittin, a 26-amino acid cationic amphiphilic peptide (C₁₃₁H₂₂₈N₃₈O₃₂, 2847.5 Da), constitutes 40–60% of honeybee venom by dry weight . Its linear α-helical structure enables membrane disruption via hydrophobic (N-terminal) and hydrophilic (C-terminal) interactions, resulting in broad-spectrum antimicrobial, anticancer, and anti-inflammatory activities . This compound induces pore formation in lipid bilayers, leading to cell lysis, but also modulates intracellular pathways such as NF-κB and AP-1 to suppress inflammation and fibrosis .

Properties

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C131H229N39O31/c1-23-71(16)102(163-97(176)60-135)122(194)146-62-98(177)148-74(19)109(181)164-100(69(12)13)124(196)160-88(55-65(4)5)116(188)155-84(41-30-33-51-134)115(187)165-101(70(14)15)125(197)161-90(57-67(8)9)118(190)168-106(77(22)173)128(200)169-105(76(21)172)123(195)147-63-99(178)150-92(58-68(10)11)129(201)170-54-36-44-94(170)121(193)149-75(20)108(180)158-89(56-66(6)7)117(189)166-104(73(18)25-3)127(199)162-93(64-171)120(192)159-91(59-78-61-145-80-38-27-26-37-79(78)80)119(191)167-103(72(17)24-2)126(198)157-83(40-29-32-50-133)111(183)154-85(42-34-52-143-130(139)140)112(184)152-82(39-28-31-49-132)110(182)153-86(43-35-53-144-131(141)142)113(185)156-87(46-48-96(137)175)114(186)151-81(107(138)179)45-47-95(136)174/h26-27,37-38,61,65-77,81-94,100-106,145,171-173H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,174)(H2,137,175)(H2,138,179)(H,146,194)(H,147,195)(H,148,177)(H,149,193)(H,150,178)(H,151,186)(H,152,184)(H,153,182)(H,154,183)(H,155,188)(H,156,185)(H,157,198)(H,158,180)(H,159,192)(H,160,196)(H,161,197)(H,162,199)(H,163,176)(H,164,181)(H,165,187)(H,166,189)(H,167,191)(H,168,190)(H,169,200)(H4,139,140,143)(H4,141,142,144)/t71-,72-,73-,74-,75-,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,100-,101-,102-,103-,104-,105-,106-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXZNPDIRNWWCW-JFTDCZMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C131H229N39O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001046261
Record name Melittin (honeybee)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001046261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2846.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20449-79-0, 37231-28-0
Record name Forapin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020449790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melittin (honeybee)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001046261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Melittin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.544
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 20449-79-0
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase synthesis remains the gold standard for producing this compound with high reproducibility. The stepwise addition of Fmoc-protected amino acids to a resin-bound peptide chain enables precise control over sequence and post-translational modifications. Early work by demonstrated that synthetic this compound, devoid of natural contaminants like N-formylthis compound, forms anion-selective channels in lipid bilayers indistinguishable from native this compound. The protocol involves:

  • Resin Selection : Rink-amide PEG resin (0.18 mmol/g) for C-terminal amidation.

  • Coupling Conditions : DIC/Oxyma activation at 75°C under microwave irradiation (170 W for 15 s, then 30 W for 115 s).

  • Deprotection : 20% piperidine in DMF for Fmoc removal.

A comparative study evaluated coupling agents and temperatures (Table 1):

Table 1: SPPS Efficiency Under Varied Conditions

Coupling AgentTemp (°C)Time (h)Purity (%)Yield (%)
DIC/HOBt7077347
DIC/Oxyma7078276
PyAOP/DIEA702.19563

Microwave-assisted synthesis at 75°C improved yields to 76% with DIC/Oxyma, while PyAOP/DIEA achieved 95% purity in just 2.1 hours. Challenges include aggregation-prone sequences (e.g., hydrophobic residues 1–10: GIGAVLKVL), necessitating double couplings for arginine.

Modified this compound Synthesis

Structural modifications to enhance stability or specificity are facilitated by computational modeling. redesigned this compound using Discovery Studio and AlphaFold2, substituting residues to increase α-helix stability (PLDDT score: +12%) and hydrophobicity (+18%). The modified sequence (GIGAVLKVLTTALPALISWIKRKRQQ) was synthesized via SPPS with a 30.97% yield after preparative HPLC. MALDI-TOF confirmed a molecular weight of 2,846 Da (theoretical: 2,845.3 Da). Despite lower yields than native this compound, modified variants showed equivalent antimicrobial activity against Staphylococcus aureus (MIC: 2 µg/mL).

Recombinant Production in Escherichia coli

Expression and Solubility Challenges

Recombinant this compound production faces toxicity issues due to its lytic properties. fused this compound to GST-6xHis tags, directing expression to inclusion bodies. Induction with 0.1 mM IPTG at 25°C for 16 hours minimized proteolysis, yielding 5–10 mg/L of fusion protein. However, only 0.5–1 mg/L of pure this compound was recovered post-thrombin cleavage.

Detergent-Assisted Extraction

To solubilize inclusion bodies, employed sequential extraction with non-ionic detergents (Tween-80, Span-80) at pH 4.0. This enriched GST-6xHis-melittin by 90% relative to truncated GST-6xHis (Table 2):

Table 2: Detergent Efficiency in this compound Extraction

DetergentConc (%)Solubilized Protein (mg/L)This compound Purity (%)
Tween-801.08.285
Span-802.07.578
Control01.1<10

Nickel affinity chromatography at pH 7.5 further purified this compound to >95%, though yields remained low compared to SPPS.

Purification Techniques

Affinity Chromatography

Recombinant this compound purification requires tag removal. used glutathione agarose for GST-tagged proteins, followed by thrombin cleavage (2 U, 37°C, 2 h). Size-exclusion chromatography (Superdex 30) then separated this compound (2.8 kDa) from GST (26 kDa), yielding 98% pure peptide.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)Time (Days)Allergen Removal
SPPS76–9595–1003–7Not applicable
Recombinant0.5–195–985–10Partial
Cation-exchange93991Complete

SPPS offers superior yield and scalability but requires expertise in peptide chemistry. Recombinant methods, though slower, enable isotopic labeling for NMR studies. Cation-exchange purification is optimal for natural venom processing but depends on crude venom quality.

Chemical Reactions Analysis

Types of Reactions

Melittin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Melittin exhibits potent anticancer properties across various cancer types, demonstrating its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Comparative Efficacy

A study comparing this compound with conventional chemotherapeutics (cisplatin and doxorubicin) revealed that this compound had superior anticancer effects on certain cell lines, indicating its potential as a standalone or adjunct therapy .

Cancer TypeObserved EffectsReferences
Hepatocellular CarcinomaReduced tumor growth; inhibited Rac1 pathway
Breast CancerSuppressed EGF and HER2 signaling
Monocytic LeukemiaInduced apoptosis in leukemia cells

Antimicrobial Properties

This compound is recognized for its broad-spectrum antimicrobial activity against various pathogens.

Synergistic Effects

Combination therapies involving this compound have shown enhanced efficacy against resistant strains when used alongside traditional antibiotics, suggesting a promising avenue for combating antibiotic resistance .

PathogenActivity ObservedReferences
Staphylococcus aureusSignificant membrane disruption
Drug-resistant bacteriaEnhanced efficacy when combined with antibiotics

Anti-Inflammatory Applications

This compound demonstrates significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Clinical Implications

The ability of this compound to reduce inflammation has implications for treating chronic pain conditions, providing a natural alternative to synthetic anti-inflammatory drugs.

ConditionObserved EffectsReferences
Rheumatoid ArthritisReduced inflammatory markers
BursitisPain relief; FDA approved

Drug Delivery Systems

Recent advancements have explored this compound's role in drug delivery systems, particularly through nanocarrier technologies.

Nanomodification

Modifications to this compound have been developed to enhance its specificity while reducing cytotoxicity. These strategies include encapsulating this compound within nanoparticles or conjugating it with targeting moieties to improve therapeutic outcomes without off-target effects .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Melittin’s functional and structural uniqueness is highlighted through comparisons with other bioactive peptides:

Comparison with Bee Venom Components

Property This compound Apamin PLA2
Structure 26 residues, linear α-helix 18 residues, β-sheet neurotoxin Enzymatic protein (14 kDa)
Primary Function Membrane disruption, antimicrobial Neurotoxin (blocks SK channels) Phospholipase activity, inflammation
Anti-Fibrotic Role Inhibits NF-κB/AP-1 pathways Suppresses TGF-β/Smad pathways Not reported
Hemolytic Activity High (EC₅₀ ~2 µg/mL) Negligible Low
Therapeutic Use Antimicrobial, anticancer Neurodegenerative disorders Inflammatory diseases
  • Key Insight : While both this compound and apamin suppress fibrosis, their mechanisms diverge: this compound targets NF-κB/AP-1, whereas apamin modulates TGF-β signaling .

Comparison with Antimicrobial Peptides (AMPs)

Peptide Source MIC (µg/mL) Hemolysis Anti-Biofilm Synergy with Drugs
This compound Bee venom 1–2 (S. aureus, E. coli) High (EC₅₀ ~2 µg/mL) Yes (≥80% eradication) Temozolomide (melanoma)
LL-37 Human 4–8 (S. aureus) Low Moderate Not reported
Magainin-2 Frog skin 4–16 (E. coli) Moderate No None
This compound-Modified Synthetic 2–4 (S. aureus) Reduced by 60% Yes Enhanced with antibiotics
  • Key Insight : this compound outperforms human and frog-derived AMPs in potency (lower MIC) and biofilm eradication but requires structural optimization to mitigate toxicity .

Comparison with Membrane-Active Peptides

Peptide Mechanism Pore Type Cellular Targets
This compound Toroidal pore formation Disordered, transient Broad (bacteria, cancer)
Alamethicin Barrel-stave pores Stable, voltage-gated Lipid bilayers
Gramicidin A Helix dimerization Single-file channel Bacterial membranes
  • Key Insight : Unlike alamethicin’s voltage-gated pores, this compound’s toroidal pores cause rapid membrane destabilization, enabling anticancer activity beyond mere lysis (e.g., caspase-3 inhibition in neuroblasts ).

Modified this compound vs. Native this compound

Parameter Native this compound DapAMCA-Melittin C-Terminal Modified
Antibacterial (MIC) 1–2 µg/mL 2–4 µg/mL 2–4 µg/mL
Hemolysis (EC₅₀) 2 µg/mL >20 µg/mL 5 µg/mL
Cancer Cell Uptake Non-selective Selective (fluorescence-guided) Not reported
Therapeutic Index Low High Moderate
  • Key Insight : Tryptophan-substituted this compound (DapAMCA-Melittin) reduces hemolysis by 90% while retaining antitumor efficacy, demonstrating structure-activity trade-offs .

Research Findings and Clinical Implications

  • Anticancer Synergy: this compound combined with temozolomide inhibits melanoma cell invasion by 89–95% .
  • Anti-Biofilm Action: this compound eradicates 80% of Pseudomonas aeruginosa biofilms at 8 µg/mL .
  • Neuroprotection : At 10 µg/mL, this compound reverses H₂O₂-induced apoptosis by upregulating Bcl-2 and suppressing Bax/caspase-3 .

Biological Activity

Melittin, a 26-amino acid peptide derived from the venom of honeybees (Apis mellifera), is recognized for its diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This article explores the multifaceted biological effects of this compound, supported by case studies and research findings.

Overview of this compound

This compound constitutes approximately 50% of honeybee venom and is primarily responsible for its toxic effects. Its structure allows it to interact with lipid membranes, leading to cell lysis and various physiological responses. The peptide's amphipathic nature enables it to disrupt cellular membranes, making it a potent agent against a range of pathogens.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that this compound can effectively disrupt bacterial membranes, leading to cell death.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus0.5 - 2 μg/mLMembrane disruption and lysis
Escherichia coli1 - 4 μg/mLMembrane destabilization
Pseudomonas aeruginosa2 - 8 μg/mLPore formation in bacterial membranes

Research indicates that this compound's efficacy is enhanced when used in combination with other antimicrobial agents, potentially overcoming resistance mechanisms in bacteria .

Antiviral Properties

This compound has been shown to possess antiviral activity against various viruses, including enterovirus 71 (EV-71), human immunodeficiency virus (HIV), and herpes simplex virus (HSV). Its mechanism often involves direct interaction with viral envelopes, leading to membrane destabilization.

Case Study: Antiviral Efficacy Against EV-71

A study demonstrated that this compound significantly reduced viral titers and cytopathic effects associated with EV-71 infection in vitro. The treatment resulted in a four-fold decrease in mRNA expression levels of viral proteins compared to untreated controls .

Virus Type Concentration Effect
Enterovirus 712 μg/mLReduced infectivity and cytopathic effects
HIV-120-100 μg/mLEnhanced cDNA synthesis post-infection
Herpes Simplex VirusVariesInhibited cell fusion and viral spread

These findings highlight this compound's potential as a therapeutic agent in antiviral treatments, particularly when used in combination with other drugs .

Anti-inflammatory Effects

This compound's anti-inflammatory properties have been documented in various studies. It modulates immune responses by inhibiting the production of pro-inflammatory cytokines and chemokines.

This compound decreases the expression of matrix metalloproteinases (MMPs) involved in tissue remodeling during inflammation. For instance, it has been shown to suppress MMP-9 expression in human aortic smooth muscle cells, which is significant for conditions like atherosclerosis .

Anticancer Activity

This compound has demonstrated promising anticancer activities across different cancer types. It induces apoptosis in cancer cells through multiple pathways, including the activation of caspases and the modulation of death receptor signaling.

Case Study: Hepatocellular Carcinoma

In vivo studies have shown that this compound suppresses tumor growth in hepatocellular carcinoma models by inhibiting metastasis and promoting apoptosis .

Cancer Type Effect Observed
Hepatocellular carcinomaTumor growth suppression
Colon cancerSynergistic effects with epirubicin

Q & A

Q. How can machine learning models predict this compound's off-target interactions in multi-omics datasets?

  • Answer: Train neural networks on structural descriptors (e.g., hydrophobicity, charge distribution) and omics data (e.g., lipidome profiles) to predict membrane affinity. Validate with SPR (surface plasmon resonance) binding assays and in silico docking simulations (e.g., AutoDock Vina) .

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